molecular formula C28H32N2O12 B1147784 methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate CAS No. 329789-22-2

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate

Cat. No. B1147784
M. Wt: 588.56
InChI Key:
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Description

Building Block for bis-indo synthesis and other related products, such as Fluo and Rhod

Scientific Research Applications

Synthesis and Structure

  • This compound has been involved in the synthesis of dinuclear oxophenoxovanadates, highlighting its role in creating mixed-valence complexes with potential applications in material science and catalysis (Mondal et al., 2005).

  • It is used in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its utility in creating novel organic compounds with potential pharmacological applications (Ukrainets et al., 2014).

Chemical Transformations

  • This chemical is integral in novel syntheses of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, a crucial step in developing new chemical entities for various applications (Koriatopoulou et al., 2008).

  • It plays a role in the development of novel compounds, such as o-methoxy-p-[bis-(2-chloroethyl)-amino]-phenylalanine, which have shown inhibitory action against various carcinomas, highlighting its relevance in cancer research (Pan et al., 1962).

Biological Applications

  • The compound is used in the preparation of bifunctional DTPA-like ligands, which are significant in the development of chelating agents for medical imaging and therapy (Anelli et al., 1999).

  • It has been involved in the formation of copper complexes with potential applications in the field of bioinorganic chemistry and catalysis (Buckley et al., 1982).

Molecular Interactions

  • The compound contributes to the synthesis and characterization of phenolate-bridged dimanganese(II) complexes, providing insights into the coordination chemistry and potential applications in molecular magnetism and catalysis (Gultneh et al., 1992).

  • It's pivotal in synthesizing heterocyclic systems, such as 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones, which have significance in medicinal chemistry and drug development (Percino et al., 2007).

  • The compound is involved in the synthesis of novel 2‐Amino‐4‐methylcyano‐5‐methylsulfonylpyrimidine Derivatives, indicating its utility in creating new molecules for potential pharmacological use (Kim et al., 1996).

  • It has been used to create 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, which are novel compounds with potential applications in drug discovery and pharmaceutical research (Koza et al., 2013).

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O12/c1-37-25(33)13-29(14-26(34)38-2)21-7-5-19(17-31)11-23(21)41-9-10-42-24-12-20(18-32)6-8-22(24)30(15-27(35)39-3)16-28(36)40-4/h5-8,11-12,17-18H,9-10,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJFEORQSJZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 3
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 4
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 5
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 6
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate

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